![molecular formula C16H20N2O2 B268678 N-[3-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B268678.png)

N-[3-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

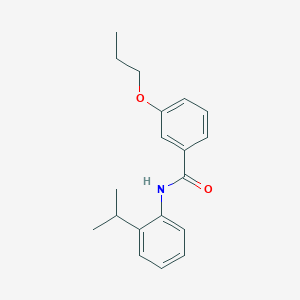

N-[3-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide, commonly known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent cell-penetrating peptide that can easily cross the cell membrane and deliver various molecules into cells. This feature makes CPP an attractive tool for drug delivery, gene therapy, and other biomedical applications.

Mécanisme D'action

CPP can penetrate the cell membrane by various mechanisms, such as direct translocation, endocytosis, and membrane fusion. CPP can cross the cell membrane by forming a complex with the cargo molecule and interacting with the lipid bilayer of the cell membrane. CPP can also interact with membrane receptors and transporters to enter the cell. Once inside the cell, CPP can release the cargo molecule by various mechanisms, such as endosomal escape, lysosomal degradation, and proteolytic cleavage.

Biochemical and Physiological Effects

CPP can have various biochemical and physiological effects on cells. CPP can induce cell death, apoptosis, and autophagy in cancer cells. CPP can also modulate the immune response by activating or inhibiting immune cells. CPP can also enhance the uptake of nutrients and drugs by cells. CPP can also modulate the intracellular signaling pathways by interacting with various proteins and enzymes.

Avantages Et Limitations Des Expériences En Laboratoire

CPP has several advantages for lab experiments. CPP can deliver various molecules into cells with high efficiency and specificity. CPP can also be easily modified to improve its properties, such as stability, solubility, and specificity. CPP can also be conjugated with various molecules, such as fluorescent dyes and nanoparticles, for imaging and tracking. However, CPP also has some limitations for lab experiments. CPP can induce toxicity and immune response in cells, especially at high concentrations. CPP can also have off-target effects on cells, leading to unwanted side effects.

Orientations Futures

CPP has a great potential for future research and applications. Some of the future directions for CPP research are:

1. Developing new CPPs with improved properties, such as specificity, stability, and biocompatibility.

2. Studying the mechanism of CPP uptake and intracellular trafficking in more detail.

3. Developing new CPP-based therapies for various diseases, such as cancer, genetic disorders, and infectious diseases.

4. Studying the long-term effects of CPP on cells and tissues.

5. Developing new techniques for CPP delivery, such as microinjection and electroporation.

6. Studying the interaction of CPP with various biological barriers, such as the blood-brain barrier and the intestinal barrier.

7. Developing new CPP-based imaging and diagnostic tools for biomedical applications.

In conclusion, CPP is a potent cell-penetrating peptide that has been widely used in scientific research as a tool for drug delivery, gene therapy, and other biomedical applications. CPP has several advantages and limitations for lab experiments, and its future research and applications are promising. CPP has the potential to revolutionize the field of drug delivery and gene therapy and contribute to the development of new therapies for various diseases.

Méthodes De Synthèse

CPP can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The starting material is Fmoc-protected amino acid, which is coupled with other amino acids to form a peptide chain. After the peptide chain is synthesized, the Fmoc group is removed, and the peptide is cleaved from the resin. CPP can also be synthesized by solution-phase peptide synthesis or by chemical modification of natural peptides.

Applications De Recherche Scientifique

CPP has been widely used in scientific research as a tool for drug delivery and gene therapy. CPP can deliver various molecules, such as proteins, nucleic acids, and small molecules, into cells. This feature makes CPP an attractive tool for the development of new drugs and therapies. CPP has been used to deliver anticancer drugs, antibiotics, and siRNA into cells. CPP has also been used to deliver proteins, such as transcription factors and enzymes, into cells for gene therapy.

Propriétés

Formule moléculaire |

C16H20N2O2 |

|---|---|

Poids moléculaire |

272.34 g/mol |

Nom IUPAC |

N-[3-(piperidine-1-carbonyl)phenyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C16H20N2O2/c19-15(12-7-8-12)17-14-6-4-5-13(11-14)16(20)18-9-2-1-3-10-18/h4-6,11-12H,1-3,7-10H2,(H,17,19) |

Clé InChI |

PAXVQJUFMXMIQL-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3CC3 |

SMILES canonique |

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3CC3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide](/img/structure/B268596.png)

![N-[3-(2-methoxyethoxy)phenyl]isonicotinamide](/img/structure/B268598.png)

![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)

![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)

![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)

![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)

![N-[(4-methyl-1-piperazinyl)carbothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B268604.png)

![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)

![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)

![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)